molecular formula C17H15FN2O4S B5207617 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorobenzyl)benzenesulfonamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorobenzyl)benzenesulfonamide

Katalognummer B5207617
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: CZWZDCXYNCPSIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-fluorobenzyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various autoimmune diseases and cancers. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of immune cells.

Wirkmechanismus

TAK-659 works by selectively inhibiting BTK, a protein kinase that plays a crucial role in the development and activation of immune cells. BTK is involved in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of these immune cells, leading to a reduction in inflammation and the destruction of healthy tissues.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines and chemokines, prevent the activation and proliferation of immune cells, and induce apoptosis (programmed cell death) in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 for lab experiments is its high selectivity for BTK. This allows researchers to specifically target BTK signaling pathways without affecting other signaling pathways. However, one limitation of TAK-659 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One potential area of research is the development of combination therapies that target multiple signaling pathways in immune cells. Another area of research is the identification of biomarkers that can predict response to TAK-659 treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in humans.

Synthesemethoden

TAK-659 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-(2-fluorobenzyl)benzenesulfonamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential in treating various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in the treatment of certain types of cancers, including lymphoma and leukemia.

Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c18-15-4-2-1-3-12(15)11-19-25(23,24)14-7-5-13(6-8-14)20-16(21)9-10-17(20)22/h1-8,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZDCXYNCPSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.